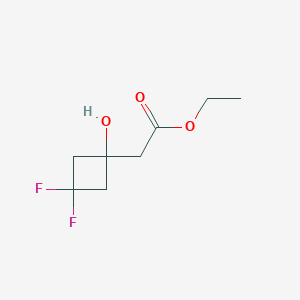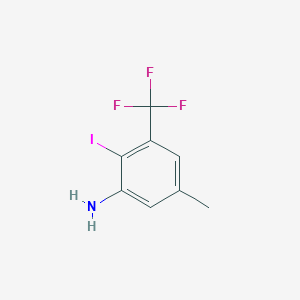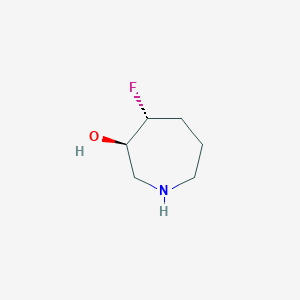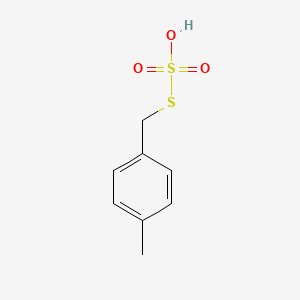
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide is a chemical compound with the molecular formula C10H12N2O4 It is characterized by the presence of a hydroxyl group, three methyl groups, and a nitro group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method includes the nitration of 2-hydroxy-6-trimethylbenzene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder (Fe) in acidic conditions
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl)
Major Products Formed
Oxidation: Formation of 2-oxo-N,N,6-trimethyl-3-nitrobenzamide
Reduction: Formation of 2-hydroxy-N,N,6-trimethyl-3-aminobenzamide
Substitution: Formation of various substituted benzamides depending on the electrophile used
Aplicaciones Científicas De Investigación
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to develop derivatives with improved efficacy and reduced toxicity.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
Comparación Con Compuestos Similares
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide can be compared with other similar compounds, such as:
2-hydroxy-N,N,6-trimethylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-hydroxy-N,N,3-trimethyl-6-nitrobenzamide: Positional isomer with the nitro group at a different position, leading to variations in its chemical and biological properties.
2-hydroxy-N,N,6-trimethyl-3-aminobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-hydroxy-N,N,6-trimethyl-3-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-5-7(12(15)16)9(13)8(6)10(14)11(2)3/h4-5,13H,1-3H3 |
Clave InChI |
PMFGKKUORWBINK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)



![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)




![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)

